molecular formula C17H16O6 B125624 5,8-Dihydroxy-3-(4-hydroxybenzyl)-7-methoxy-4-chromanone CAS No. 93078-83-2

5,8-Dihydroxy-3-(4-hydroxybenzyl)-7-methoxy-4-chromanone

Cat. No. B125624
CAS RN: 93078-83-2
M. Wt: 316.3 g/mol
InChI Key: QALFGMCBICJHPI-UHFFFAOYSA-N
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Description

The compound 5,8-Dihydroxy-3-(4-hydroxybenzyl)-7-methoxy-4-chromanone is a chromanone derivative, which is a class of compounds known for their potential as UV absorbers. While the specific compound is not directly synthesized or analyzed in the provided papers, related compounds with similar structures have been studied. For instance, the preparation of 5-hydroxy-7-methoxy-2,2-dimethyl-6-octyl-4-chromanones has been reported, which shares the methoxy and chromanone core with the compound of interest .

Synthesis Analysis

The synthesis of related chromanone derivatives typically starts from phloroglucinol as a starting material. In the case of 5-hydroxy-7-methoxy-2,2-dimethyl-6-octyl-4-chromanones, the synthesis involves the creation of dihydroxy chromanones which are then methoxylated to achieve the desired methoxy substitution . This suggests that a similar approach could be used for the synthesis of 5,8-Dihydroxy-3-(4-hydroxybenzyl)-7-methoxy-4-chromanone, with appropriate modifications to introduce the hydroxybenzyl group.

Molecular Structure Analysis

The molecular structure of chromanone derivatives is often characterized using techniques such as FT-IR, UV-Vis, NMR, MS, elemental analysis, and X-ray diffraction. For example, the crystal structure of a related compound, 3-chloro-4-(dibenzylamino)-5-methoxy-2(5H)-furanone, was determined to belong to the orthorhombic system with specific cell parameters, indicating a well-defined crystalline structure . Similarly, the crystal structure of 5-(4-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione was elucidated, revealing a triclinic space group and specific bond angles and distances . These analyses are crucial for understanding the three-dimensional conformation of the molecules and their potential interactions.

Chemical Reactions Analysis

The chemical reactivity of chromanone derivatives can be inferred from their functional groups and molecular structure. The presence of hydroxy and methoxy groups can lead to various chemical reactions, such as esterification, etherification, and oxidation. The photostability of these compounds, as seen in the study of 5-hydroxy-7-methoxy-2,2-dimethyl-6-octyl-4-chromanones, is an important property, especially for applications as UV absorbers . The stability against photooxidation is a key factor in determining the suitability of these compounds for practical applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromanone derivatives, such as solubility, melting point, and photostability, are influenced by their molecular structure. The introduction of methoxy and hydroxy groups can affect these properties significantly. For instance, the photostability of 5-hydroxy-7-methoxy-2,2-dimethyl-6-octyl-4-chromanones was found to be superior to their dihydroxy counterparts, which is an important consideration for materials designed to resist UV-induced degradation . The crystallographic data provide insights into the density and molecular packing of the compounds, which are relevant for the prediction of their physical state and behavior under different conditions .

Scientific Research Applications

Chemical Constituents and Isolation

  • Isolation from Plants

    Compounds similar to 5,8-Dihydroxy-3-(4-hydroxybenzyl)-7-methoxy-4-chromanone have been isolated from various plants. For instance, homoisoflavonoids resembling this compound were extracted from the bulbs of Pseudoprospero firmifolium, indicating its natural occurrence in certain plant species (Koorbanally et al., 2007).

  • Characterization of Compounds

    Research on similar compounds includes their structural elucidation, as demonstrated in a study where the crystal structure of rac-3-(4-Hydroxybenzyl)chroman-4-one was detailed, helping in understanding the chemical properties of these compounds (Shalini et al., 2013).

Potential Therapeutic Applications

  • Protection against Glucotoxicity-Induced Apoptosis

    A variant of this compound demonstrated protective effects on pancreatic β cells against high glucose-induced apoptosis, suggesting potential therapeutic applications for diabetes-related complications (Park, Seo, & Han, 2019).

  • Antileukemic and Antimelanoma Activities

    Homoisoflavonoids, similar to 5,8-Dihydroxy-3-(4-hydroxybenzyl)-7-methoxy-4-chromanone, showed significant activity against leukemia and melanoma cell lines, highlighting its potential in cancer therapy (Sihra et al., 2020).

Physicochemical Properties

  • Structural and Physicochemical Analysis: Studies have been conducted on the structural and physicochemical properties of related compounds, aiding in the understanding of their stability and reactivity. For example, the study of the structural properties of 3-(3-carboxyphenylaminomethylene)-2-methoxychroman-4-one (Dziewulska-Kułaczkowska & Bartyzel, 2013).

Other Applications

properties

IUPAC Name

5,8-dihydroxy-3-[(4-hydroxyphenyl)methyl]-7-methoxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O6/c1-22-13-7-12(19)14-15(20)10(8-23-17(14)16(13)21)6-9-2-4-11(18)5-3-9/h2-5,7,10,18-19,21H,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QALFGMCBICJHPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C(=C1)O)C(=O)C(CO2)CC3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601127514
Record name 2,3-Dihydro-5,8-dihydroxy-3-[(4-hydroxyphenyl)methyl]-7-methoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601127514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5,8-Dihydroxy-3-(4-hydroxybenzyl)-7-methoxy-4-chromanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037251
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

5,8-Dihydroxy-3-(4-hydroxybenzyl)-7-methoxy-4-chromanone

CAS RN

93078-83-2
Record name 2,3-Dihydro-5,8-dihydroxy-3-[(4-hydroxyphenyl)methyl]-7-methoxy-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93078-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-5,8-dihydroxy-3-[(4-hydroxyphenyl)methyl]-7-methoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601127514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,8-Dihydroxy-3-(4-hydroxybenzyl)-7-methoxy-4-chromanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037251
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

172 - 174 °C
Record name 5,8-Dihydroxy-3-(4-hydroxybenzyl)-7-methoxy-4-chromanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037251
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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